molecular formula C10H10N2O2 B12940951 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B12940951
M. Wt: 190.20 g/mol
InChI Key: PWFQBNYDCVSWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzimidazoles are privileged pharmacophores in pharmaceutical development, structurally analogous to naturally occurring nucleotides, which allows them to interact effectively with biological macromolecules . This specific derivative, featuring a 5-methoxy group and an N-acetyl substituent, is intended for research applications For Research Use Only . Not for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Value: Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for biological evaluation. Its core structure is highly relevant for investigating new antimicrobial agents . Benzimidazole derivatives have demonstrated potent activity against a range of challenging pathogens, including Staphylococcus aureus (MRSA), Mycobacterium smegmatis , and the fungal species Candida albicans , with some analogues showing minimum inhibitory concentration (MIC) values below 1 µg/mL . Furthermore, the scaffold holds promise in anticancer research . Novel 1H-benzo[d]imidazole (BBZ) derivatives have been designed as potential DNA minor groove-binding ligands and have shown promising growth inhibitory (GI50) activity against a panel of 60 human cancer cell lines, inducing G2/M phase cell cycle arrest . Potential Mechanisms of Action: The biological activity of benzimidazole derivatives is often attributed to their ability to interact with critical enzymatic targets. Molecular docking studies suggest that such compounds can inhibit bacterial growth by targeting essential proteins, including: - (p)ppGpp synthetases/hydrolases , enzymes linked to bacterial persistence and antibiotic tolerance . - Filamenting temperature-sensitive protein Z (FtsZ) , a crucial protein in bacterial cell division . - Pyruvate kinase , a key metabolic enzyme in pathogens like Staphylococcus aureus . In anticancer research, some benzimidazoles have been identified as potential inhibitors of human topoisomerase I (Hu Topo I) , an enzyme critical for DNA replication and a validated target for cancer therapy .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(5-methoxybenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-8(14-2)3-4-10(9)12/h3-6H,1-2H3

InChI Key

PWFQBNYDCVSWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone typically follows these key steps:

  • Construction of the benzimidazole core with a methoxy substituent at the 5-position.
  • N1-substitution via acylation to introduce the ethanone moiety.
  • Purification and characterization of the final product.

Preparation of 5-Methoxy-1H-benzimidazole Intermediate

The 5-methoxy substitution on the benzimidazole ring is introduced early in the synthesis, often starting from appropriately substituted o-phenylenediamine derivatives or related precursors.

Typical method:

  • Starting from 4-methoxyaniline or 5-methoxy-o-phenylenediamine, cyclization with formic acid or aldehydes under acidic conditions yields 5-methoxy-1H-benzimidazole.
  • Alternative nitration and reduction steps can be used to introduce the methoxy group regioselectively on the benzimidazole ring.

Research findings:

  • Nitration of 5-methoxy-1H-benzimidazol-2(3H)-one with 4M nitric acid at 0–20 °C for 4 hours yields mono-nitro derivatives, which can be further methylated to obtain methoxy-substituted benzimidazoles with good yields (23–36%).
  • Alkylation of benzimidazolone intermediates with methyl iodide in anhydrous DMF at 0 °C to ambient temperature provides methylated benzimidazoles in excellent yields.

N1-Acylation to Form this compound

The key step to obtain the ethanone substituent at the N1 position involves acylation of the benzimidazole nitrogen.

Common methods:

  • Reaction of 5-methoxy-1H-benzimidazole with acetyl chloride or acetic anhydride under basic or neutral conditions.
  • Use of methyl magnesium bromide (Grignard reagent) on benzimidazole carboxamide derivatives to form the ethanone group.

Example procedure:

  • A solution of 5-methoxy-1H-benzimidazole derivative in anhydrous tetrahydrofuran (THF) is treated with methyl magnesium bromide (3 M in diethyl ether) dropwise at 0 °C under inert atmosphere. The reaction is stirred for several hours, then quenched and worked up to yield the ethanone-substituted product with yields around 87.6%.

Data Table: N1-Acylation Reaction Conditions and Yields

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
5-Methoxy-1H-benzimidazole carboxamide Methyl magnesium bromide THF, diethyl ether 0–20 °C 3.25 h 87.6
5-Methoxy-1H-benzimidazole Acetyl chloride / Ac2O DMF or CH2Cl2 RT to reflux 1–4 h 70–90

Alternative Synthetic Routes and Functionalization

  • Benzimidazole derivatives with methoxy groups can be synthesized via nucleophilic substitution reactions involving potassium carbonate and methyl iodide in DMF, followed by purification through recrystallization.
  • Refluxing benzimidazole intermediates with acetylating agents in the presence of bases like triethylamine or potassium carbonate facilitates N1-acetylation.
  • The use of carbonyl diimidazole (CDI) as a coupling reagent in THF at 50 °C has been reported for related benzimidazolone derivatives, which can be adapted for benzimidazole acylation.

Purification and Characterization

  • The crude product is typically purified by recrystallization from ethanol or ethanol-water mixtures.
  • Characterization is performed using 1H-NMR, FT-IR, and mass spectrometry.
  • Typical 1H-NMR signals for the ethanone group include a singlet around 2.5 ppm (methyl protons) and aromatic protons between 6.8–7.5 ppm.
  • FT-IR spectra show characteristic carbonyl stretching bands near 1650–1700 cm⁻¹.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield (%) Notes
Benzimidazole core synthesis Cyclization of 5-methoxy-o-phenylenediamine Formic acid, aldehydes 70–85 Acidic conditions, reflux
Nitration and methylation Nitration with 4M HNO3, methyl iodide alkylation 4M HNO3, MeI, DMF 23–36 / 85 For methoxy substitution and methylation
N1-Acylation Reaction with methyl magnesium bromide or Ac2O MeMgBr (3M in Et2O), THF 87.6 Inert atmosphere, 0–20 °C
Purification Recrystallization Ethanol, ethanol-water Yields depend on purity

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone. For instance, a series of 5-methoxy derivatives were synthesized and evaluated for their efficacy against yohimbine-induced seizures. These compounds demonstrated significant anticonvulsant activity, suggesting that structural modifications of the benzimidazole framework can enhance therapeutic effects. The study indicated that the presence of specific functional groups could be crucial for improving anticonvulsant efficacy compared to standard drugs like diazepam .

Anticancer Potential

Another area of research involves the anticancer properties of benzimidazole derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported that these compounds can target specific signaling pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Neuropharmacology

The neuropharmacological applications of this compound extend beyond anticonvulsant effects. Research indicates that this compound may modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression. The interaction with serotonin receptors has been particularly noted, which could lead to novel therapeutic strategies for mood disorders .

Material Science

In addition to biological applications, this compound has been explored in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties. For example, studies suggest that incorporating benzimidazole derivatives can improve the thermal stability and mechanical strength of polymeric materials, making them suitable for various industrial applications .

Summary of Key Findings

Application AreaKey Findings
Anticonvulsant Activity Significant efficacy against seizures; potential improvements over diazepam .
Anticancer Potential Inhibition of cancer cell proliferation; targeting specific signaling pathways .
Neuropharmacology Modulation of neurotransmitter systems; potential treatment for mood disorders .
Material Science Enhanced thermal stability and mechanical strength in polymers .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives with ethanone substituents exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Stability and Reactivity Insights

  • Acetyl Group Vulnerability: The acetyl group in 1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone and analogs is prone to removal under basic conditions, limiting alkylation efficiency. Piperidine and KOH accelerate deacetylation, whereas hydrazine hydrate causes hydrolysis .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve stability and antioxidant activity, while electron-withdrawing groups (e.g., dichlorophenyl) enhance antifungal potency .

Research Findings and Implications

Antimicrobial Potential: Triazolylmethoxy derivatives (e.g., 4b, 4d) demonstrate superior antibacterial activity compared to methoxy analogs, likely due to enhanced membrane penetration from the triazole moiety .

Anticancer Applications : Thioether-linked benzimidazoles show promise against colon and breast cancer cells, with IC₅₀ values competitive with doxorubicin in preliminary assays .

Synthetic Optimization: Protecting the acetyl group during alkylation (e.g., using non-basic conditions) is critical for retaining functionality in derivatives .

Biological Activity

1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone, a compound derived from benzimidazole, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly its antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The compound is synthesized through a series of reactions involving 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), typically yielding a yellow powder with high purity. The synthesis involves condensation followed by recrystallization, achieving yields of up to 95% . The structural elucidation is confirmed through techniques such as NMR and infrared spectroscopy, revealing key functional groups that contribute to its biological activity.

Table 1: Synthesis Overview

StepReactantsConditionsYield
12-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline, o-vanillinEthanol, reflux95%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has demonstrated significant activity against Mycobacterium tuberculosis (Mtb), both drug-resistant and susceptible strains. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against several strains of Mtb. Results showed an MIC of 1μg/L1\,\mu g/L, indicating its potential as a therapeutic agent in treating tuberculosis .

Anticancer Activity

The compound also exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer cells (T-47D). Flow cytometric analysis revealed that treatment with the compound increased the S-phase population from 14% to 18%, suggesting an interruption in the cell cycle progression .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Effect on Cell Cycle
T-47D5.35Increased S-phase
A549Not reportedNot reported

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as DNA replication and repair mechanisms. The presence of the benzimidazole moiety is significant as it is known to enhance binding affinity to target proteins involved in these pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.